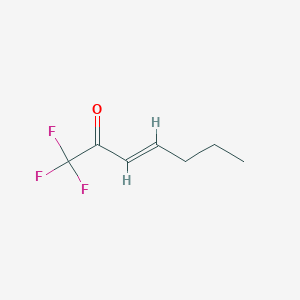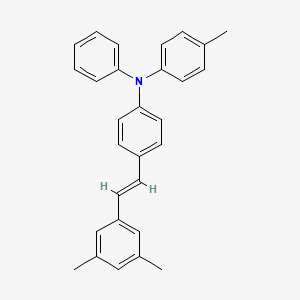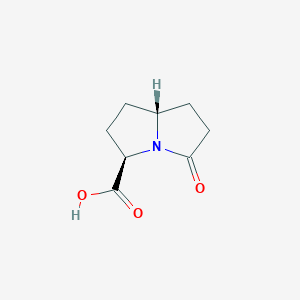
1,1,1-trifluorohept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1,1-Trifluorohept-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a heptenone backbone. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluorohept-3-en-2-one typically involves the reaction of hept-3-en-2-one with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (E)-1,1,1-Trifluorohept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of trifluoroacetic acid or trifluoromethyl ketones.
Reduction: Production of trifluoromethyl alcohols or alkanes.
Substitution: Generation of various substituted heptenones depending on the nucleophile used.
Scientific Research Applications
(E)-1,1,1-Trifluorohept-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluorohept-3-en-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the electronic properties of the compound, affecting its reactivity and interactions with enzymes, receptors, or other biomolecules. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.
Comparison with Similar Compounds
1,1,1-Trifluoroheptane: Lacks the double bond present in 1,1,1-trifluorohept-3-en-2-one.
1,1,1-Trifluoro-2-heptanone: Contains a ketone group but lacks the double bond.
1,1,1-Trifluoro-3-heptene: Similar structure but different position of the double bond.
Uniqueness: (E)-1,1,1-Trifluorohept-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications where both electronic and steric effects are important.
Properties
CAS No. |
105439-91-6 |
|---|---|
Molecular Formula |
C7H9F3O |
Molecular Weight |
0 |
Synonyms |
3-Hepten-2-one, 1,1,1-trifluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






